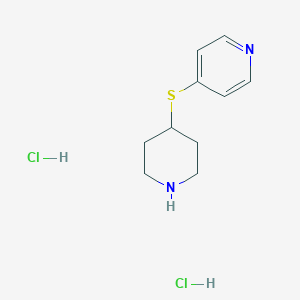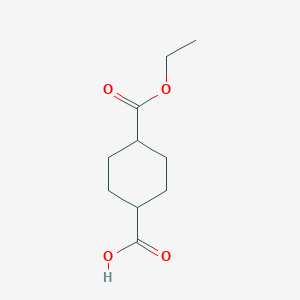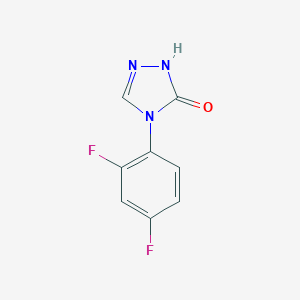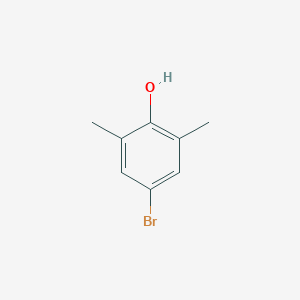![molecular formula C9H9BrO4 B182419 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid CAS No. 7509-38-8](/img/structure/B182419.png)
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
Descripción general
Descripción
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, also known as Br-CPF, is a cyclic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is not fully understood, but it is believed to act by inhibiting key enzymes and pathways involved in cancer cell proliferation and inflammation. Studies have shown that 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid can inhibit the activity of certain kinases and transcription factors, leading to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of immune responses. It has also been shown to have antioxidant properties, which may help to protect against oxidative damage and promote overall health and well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid for lab experiments is its high yield and purity, which makes it easy to work with and suitable for a range of applications. However, its complex synthesis method and relatively high cost may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, including the development of new synthetic methods for producing the compound, the identification of new therapeutic applications, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, as well as its safety and efficacy in clinical trials.
Conclusion
In conclusion, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is a promising compound with potential applications in drug discovery and therapeutic development. Its unique cyclic structure and chemical properties make it an attractive candidate for further research, and ongoing studies are aimed at elucidating its mechanism of action and identifying new therapeutic applications. With continued research and development, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid may one day become an important tool in the fight against cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique cyclic structure and chemical properties make it an attractive candidate for drug discovery, and several studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propiedades
Número CAS |
7509-38-8 |
|---|---|
Nombre del producto |
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid |
Fórmula molecular |
C9H9BrO4 |
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H9BrO4/c10-6-2-1-3-5(4(2)8(11)12)9(13)14-7(3)6/h2-7H,1H2,(H,11,12) |
Clave InChI |
YAUZWMLHLWHCLG-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)O |
SMILES canónico |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)O |
Otros números CAS |
7509-38-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)




![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)

